molecular formula C9H18N2O2 B096433 N-(2-Nitroisobutyl)piperidine CAS No. 17697-46-0

N-(2-Nitroisobutyl)piperidine

Cat. No.: B096433
CAS No.: 17697-46-0
M. Wt: 186.25 g/mol
InChI Key: KWULWMUTIBFSHV-UHFFFAOYSA-N
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Description

N-(2-Nitroisobutyl)piperidine is a piperidine derivative featuring a nitroisobutyl substituent. Piperidine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to act as building blocks. The nitro group in this compound introduces electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No.

17697-46-0

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(2-methyl-2-nitropropyl)piperidine

InChI

InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

KWULWMUTIBFSHV-UHFFFAOYSA-N

SMILES

CC(C)(CN1CCCCC1)[N+](=O)[O-]

Canonical SMILES

CC(C)(CN1CCCCC1)[N+](=O)[O-]

Other CAS No.

17697-46-0

Synonyms

1-(2-Methyl-2-nitropropyl)piperidine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Nitro Group vs. Carbamate/Ester Groups: N-(2-Nitroisobutyl)piperidine contains a nitro (-NO₂) group, which is strongly electron-withdrawing. This contrasts with compounds like N-Cbz-2-Piperidinecarboxylic acid (), where the Cbz (carboxybenzyl) group is electron-withdrawing but less so than nitro. In triazine derivatives (), electron-donating groups (e.g., piperidine/morpholine) hinder nucleophilic substitution at the third chlorine. Conversely, the nitro group in this compound may facilitate such reactions due to increased electrophilicity .
  • Nitroisobutyl vs. Isobutyl or Hydroxyethyl Substituents: Compared to N-(2-Hydroxyethyl)piperidine (), the nitroisobutyl group introduces steric bulk and polarity, affecting solubility and bioavailability. Nitro groups typically reduce solubility in nonpolar solvents compared to hydroxyl or ester groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Solubility (Polar Solvents)
This compound C₉H₁₈N₂O₂ 186.25 (estimated) Nitroisobutyl Moderate (DMF, DMSO)
N-Cbz-2-Piperidinecarboxylic acid C₁₄H₁₇NO₄ 263.29 Cbz, carboxylic acid High (DMF, methanol)
Methyl N-Cbz-piperidine-2-carboxylate C₁₅H₁₉NO₄ 277.31 Cbz, ester Moderate (dichloromethane)
Isobutyl 2-(2-nitrobenzylidene)-3-oxobutanoate C₁₅H₁₇NO₅ 291.30 Nitrobenzylidene Low (nonpolar solvents)

Table 1: Comparative physicochemical properties of selected piperidine derivatives .

  • The nitro group in this compound likely reduces solubility in aqueous media compared to carboxylates () but enhances stability against oxidation.

Spectroscopic Characteristics

  • Carbon-13 NMR Shifts :
    • Piperidine derivatives with electron-withdrawing groups (e.g., nitro) exhibit downfield shifts at adjacent carbons. For example, in 4-piperidones, the carbonyl group causes a 14.7 ppm downfield shift at C-3,5 (). Similarly, the nitro group in this compound would deshield neighboring carbons, aiding structural elucidation .

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